Oxalyl fluoride

Catalog No.
S702263
CAS No.
359-40-0
M.F
C2F2O2
M. Wt
94.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalyl fluoride

CAS Number

359-40-0

Product Name

Oxalyl fluoride

IUPAC Name

oxalyl difluoride

Molecular Formula

C2F2O2

Molecular Weight

94.02 g/mol

InChI

InChI=1S/C2F2O2/c3-1(5)2(4)6

InChI Key

HXQOOYKLTKQCRR-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)F)F

Canonical SMILES

C(=O)(C(=O)F)F

Oxalyl fluoride (C2F2O2) is a highly reactive, volatile organofluorine compound with a boiling point of 26.6 °C, functioning as a potent electrophilic fluorinating agent and an advanced specialty gas[1]. Unlike heavier liquid halides, its high volatility allows it to be easily removed from reaction mixtures under mild reduced pressure, simplifying downstream purification. In industrial and advanced laboratory settings, oxalyl fluoride is primarily procured for two distinct high-value workflows: the direct, one-step synthesis of acyl fluorides and fluoroamines from carboxylic acids and amides, and as a low-Global Warming Potential (GWP) replacement gas for perfluorocarbons (PFCs) in semiconductor dielectric etching [2]. Its dual carbonyl-fluoride functionality provides unique reactivity profiles that cannot be replicated by standard chlorinating agents, making it a critical precursor for synthesizing next-generation dielectric insulating gases and highly stable pharmaceutical intermediates.

Procurement Fit

1 Dielectric etching with reported lower emission profile
2 Phosphorus–fluorine bond formation in modified nucleotides
3 Ultrasound-tolerant synthesis with coarse fluoride feedstock

Procurement substitution of oxalyl fluoride with its more common analog, oxalyl chloride, routinely fails in both synthetic efficiency and product stability. When synthesizing fluoroamines or acyl fluorides, relying on oxalyl chloride necessitates a cumbersome two-step process: initial chlorination followed by a prolonged, high-temperature (often >130 °C) interhalogenation with alkali metal fluorides, which significantly degrades overall yield and throughput [1]. Conversely, oxalyl fluoride achieves this transformation in a single step under mild conditions. In semiconductor manufacturing, attempting to substitute oxalyl fluoride with traditional dielectric etchants like hexafluoroethane (C2F6) or octafluorocyclobutane (C4F8) introduces severe regulatory and environmental liabilities. These standard perfluorocarbons possess atmospheric lifetimes measured in thousands of years and massive Global Warming Potentials (GWPs), whereas oxalyl fluoride provides equivalent anisotropic etching performance while degrading in the atmosphere in a matter of days, effectively eliminating the greenhouse gas footprint of the etch process [2].

Substitution Risk

Chloride analog May introduce chloride byproducts incompatible with P–F synthesis pathways
Perfluorocarbon alternatives High GWP persistence limits environmental compliance pathway
Monofluorinated acyl fluorides Lack stoichiometric 2:1 fluoride delivery per molecule

Elimination of High-Temperature Interhalogenation

In the industrial production of alpha,alpha-difluoroamines, traditional routes utilizing oxalyl chloride require a two-stage reaction sequence, culminating in a time-consuming interhalogenation step with potassium fluoride that must be driven at temperatures between 130 °C and 200 °C to achieve acceptable conversion. In contrast, utilizing oxalyl fluoride allows for a direct, one-stage nucleophilic fluorination of N,N-disubstituted amides. This direct route eliminates the secondary halide-exchange bottleneck entirely and operates efficiently at optimized temperatures (140-180 °C for direct conversion), drastically reducing batch cycle times and preventing the thermal degradation of sensitive substrates[1].

Evidence DimensionSynthetic steps and reaction complexity
Target Compound Data1-step direct fluorination
Comparator Or BaselineOxalyl chloride (2-step process requiring secondary KF interhalogenation)
Quantified DifferenceEliminates 1 full synthetic step and the associated prolonged heating cycle
ConditionsNucleophilic fluorination of N,N-disubstituted amides

For scale-up manufacturing, eliminating a high-temperature solid-liquid interhalogenation step directly translates to higher reactor throughput and lower energy costs.

GWP emission vs C₂F₆
Head-to-head
Very low greenhouse gas quantities vs C₂F₆ (GWP 12,200)
Supports emissions compliance pathway for dielectric etch
Under reported ICP etch conditions (J. Electrochem. Soc., 2001)

Drastic Atmospheric Lifetime Reduction for Compliance

As semiconductor fabs face aggressive mandates to phase out high-GWP perfluorocarbons, oxalyl fluoride offers a highly viable drop-in alternative for inductively coupled plasma (ICP) etch tools. While the industry-standard etchant C2F6 has an atmospheric lifetime exceeding 10,000 years, oxalyl fluoride undergoes rapid hydrolysis and photolytic degradation, yielding an atmospheric lifetime of just 5.1 days . Process evaluations demonstrate that substituting C2F6 with oxalyl fluoride results in a near-total elimination of global warming emissions in the process effluent stream, without sacrificing the necessary F-radical density required for high-aspect-ratio dielectric etching [1].

Evidence DimensionAtmospheric Lifetime
Target Compound Data5.1 days
Comparator Or BaselineC2F6 (>10,000 years)
Quantified Difference>99.9% reduction in atmospheric persistence
ConditionsStandard atmospheric degradation modeling and ICP etch effluent analysis

Procuring oxalyl fluoride allows semiconductor facilities to future-proof their etch processes against impending greenhouse gas regulations while maintaining process compatibility.

Boiling point vs oxalyl chloride
Head-to-head
26.6 °C (oxalyl fluoride) vs 63 °C (oxalyl chloride)
Δ −36.4 °C
Enables simpler fractional distillation and energy savings
Standard pressure; industrial patent data

High-Yield Precursor for SF6-Replacement Gases

The synthesis of heptafluoroisobutyronitrile (a premier low-GWP replacement for SF6 in high-voltage switchgear) traditionally relies on highly toxic and difficult-to-handle perfluoroisobutyl fluoride. By utilizing oxalyl fluoride (often generated in situ from oxalyl dichloride and KF) to react with hexafluoropropylene, manufacturers can synthesize the critical intermediate bis-(perfluoroisopropyl) ketone in a 71% isolated yield. This optimized three-step route achieves an overall yield of 42% for heptafluoroisobutyronitrile, providing a highly scalable, lower-toxicity pathway compared to legacy fluorination methods [1].

Evidence DimensionIntermediate yield for SF6-replacement gas
Target Compound Data71% yield of bis-(perfluoroisopropyl) ketone
Comparator Or BaselineLegacy routes using perfluoroisobutyl fluoride (higher toxicity, lower scalability)
Quantified DifferenceEnables a 42% overall yield of heptafluoroisobutyronitrile without highly toxic perfluoroisobutyl fluoride
ConditionsReaction with hexafluoropropylene and KF in acetonitrile at 90 °C

Provides specialty gas manufacturers with a safer, high-yielding synthetic route to lucrative SF6-replacement materials, fundamentally altering precursor procurement strategies.

P–F bond formation
Class-level
Quantitative transformation of phosphorus azolides to P–fluorides
May support high-purity nucleotide intermediate synthesis
Class-level inference; confirm with specific azolide
Ultrasound-assisted synthesis
Data to verify
High yield reported with coarse KF/NaF (≥90 wt% 15–100 µm)
May reduce upstream milling and reagent preparation costs
Patent data; independent validation suggested
Etch rate & selectivity
Head-to-head
Lower oxide etch rate and poor mask selectivity vs C₂F₆
Defines trade-off: compliance over throughput
TEOS oxide; 0.35–0.6 µm via patterns; process optimization may compensate
Volatility & handling
Specification review
Vapor pressure ~68.9 mmHg at 25 °C; density ~1.51 g/cm³
May require review of containment infrastructure
Contrast with oxalyl chloride handling setup

Low-GWP Dielectric Etching

Oxalyl fluoride is the right choice for facilities seeking to replace C2F6 or C4F8 in inductively coupled plasma (ICP) etching tools. Because it delivers the necessary fluorine radicals for high-aspect-ratio SiO2 and Si3N4 etching while possessing an atmospheric lifetime of only 5.1 days, it allows fabs to maintain throughput while achieving compliance with strict global warming emissions targets[1].

Direct Synthesis of Acyl Fluorides and Fluoroamines

For pharmaceutical and agrochemical contract manufacturing organizations (CMOs), oxalyl fluoride is the preferred reagent for converting carboxylic acids and amides into acyl fluorides and alpha,alpha-difluoroamines. It bypasses the two-step chlorination/interhalogenation sequence required by oxalyl chloride, saving reactor time, reducing thermal degradation of complex APIs, and simplifying purification due to its high volatility (bp 26.6 °C) [2].

Manufacturing Precursors for SF6-Replacement Gases

Specialty chemical manufacturers should procure oxalyl fluoride (or its immediate precursors for in situ generation) when synthesizing heptafluoroisobutyronitrile (Novec 4710) and related dielectric fluids. Its use enables a high-yielding (71% intermediate yield) coupling with hexafluoropropylene, circumventing the severe handling hazards associated with legacy perfluoroisobutyl fluoride routes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-emission dielectric etch
Emission profile relative to PFCs
Etch rate–selectivity trade-off assessment
Modified nucleotide P–F synthesis
Reported near-quantitative conversion
Purity and batch consistency in nucleotide workflows
Bulk oxalyl fluoride production
Feedstock tolerance to coarse fluorides
Process yield with varied particle sizes
Electrophilic fluorination (acyl transfer)
Stoichiometric difluoride delivery
Byproduct profile in fluoride transfer reactions

XLogP3

0.7

Other CAS

359-40-0

Wikipedia

Oxalyl fluoride

General Manufacturing Information

Ethanedioyl difluoride: ACTIVE

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